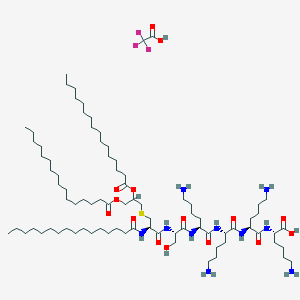
Methyldopate
Übersicht
Beschreibung
Alpha-methyl-L-dopa ethyl ester is the ethyl ester of alpha-methyl-L-dopa. It has a role as an alpha-adrenergic agonist and an antihypertensive agent. It is a member of amphetamines and an ethyl ester. It is functionally related to an alpha-methyl-L-dopa.
An alpha-2 adrenergic agonist that has both central and peripheral nervous system effects. Its primary clinical use is as an antihypertensive agent.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Effects and Metabolic Disposition : Methyldopate is extensively used in treating severe hypertension. A study showed that this compound is not metabolically equivalent to alpha-methyldopa, indicating unique pharmacokinetic properties (Walson et al., 1975).
Impact on Serum Creatinine Measurements : this compound can interfere with serum creatinine assays, as demonstrated in a case where a patient treated with intravenous this compound showed a marked increase in serum creatinine (Nanji & Whitlow, 1984).
Effect on Autoimmune Responses : this compound was studied in mice for its potential to induce autoimmune hemolytic anemia. The study concluded that age and genetic predisposition to autoimmune disorders are not sufficient to induce such anemia with methyldopa, even with long-term high-dose treatment (Jarvinen et al., 1979).
Antihypertensive Mechanism of Action : this compound acts as a decarboxylase inhibitor, affecting the metabolic decarboxylation of dopa and interfering with the formation of dopamine and serotonin (Clinical Pharmacology & Therapeutics, 1964).
Use in Pregnancy-Induced Hypertension : this compound has been shown to improve fetal outcomes in controlled trials for moderate hypertension during pregnancy without affecting fetal growth in utero (Redman et al., 1976).
Effects on Salivation in Dogs : this compound inhibited conditioned salivation in dogs, suggesting its potential effects on the central and peripheral nervous system (Sweet & Gaul, 1977).
Impact on Uteroplacental and Fetal Hemodynamics : this compound was studied for its effects on uteroplacental and fetal hemodynamics in pregnancy-induced hypertension. The study found that short-term treatment with this compound reduced maternal blood pressure and heart rate without adverse effects on hemodynamics (Montán et al., 1993).
Mechanisms in Cancer Biomarker Development : this compound's derivative, methyldopa, was referenced in studies involving DNA methylation, a key factor in cellular differentiation and cancer research (Houseman et al., 2012).
Charge-Transfer Interactions in Pharmaceutical Analysis : Charge-transfer interactions between methyldopa and various acceptors were studied, highlighting the importance of methyldopa in pharmaceutical analysis (Sharma et al., 2012).
Long-Term Clinical Review : A review of methyldopa, including this compound, discussed its mechanisms of action, physiologic effects, and clinical implications over 25 years (Ed, 1980).
Eigenschaften
IUPAC Name |
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEBYYWCXTVYCR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048523 | |
| Record name | 3-Hydroxy-alpha-methyl-L-tyrosine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6014-30-8 | |
| Record name | 3-Hydroxy-α-methyl-L-tyrosine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6014-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-alpha-methyl-L-tyrosine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLDOPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2579Z4P04J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-1-ium-1-ylidene]methanediamine;chloride](/img/structure/B8069770.png)





![5,5a-Dihydro-1,5a,9,13-tetrahydroxy-3,7-dimethyl-4H,10H,12H,16H-dibenzo[de,d'e']furo[2,3-g](/img/structure/B8069811.png)



![N,N'-[[(6S)-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine-3,10-diyl]bis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-carbamic acid, C,C'-dimethyl ester](/img/structure/B8069856.png)


